Methyl(3-methylhexyl)amine
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Overview
Description
Methyl(3-methylhexyl)amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups this compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(3-methylhexyl)amine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst.
Alkylation of Ammonia: This involves the reaction of an alkyl halide with ammonia, leading to the formation of a primary amine.
Gabriel Synthesis: This method uses potassium phthalimide, which reacts with an alkyl halide to form an N-alkyl phthalimide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(3-methylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form nitroso compounds or nitro compounds under specific conditions.
Reduction: Reduction of the amine can lead to the formation of secondary or tertiary amines.
Substitution: The amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated amines and amides.
Scientific Research Applications
Methyl(3-methylhexyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl(3-methylhexyl)amine involves its interaction with various molecular targets and pathways:
Binding to Receptors: The amine group can interact with specific receptors or enzymes, leading to biological effects.
Metabolic Pathways: The compound can undergo metabolic transformations, leading to the formation of active metabolites.
Cellular Effects: It can affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Methyl(3-methylhexyl)amine can be compared with other similar compounds, such as:
Methylamine: A simpler primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties compared to other amines. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
N,3-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-8(2)6-7-9-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
QXLCNGNOIPLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCNC |
Origin of Product |
United States |
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